5-(4-Aminophenyl)pentanoic acid

Histone Deacetylase HDAC6 Inhibitor Isoform Selectivity

5-(4-Aminophenyl)pentanoic acid (CAS 103856-01-5, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g/mol) is a synthetic ω-phenylalkylamino acid bearing a primary aromatic amine at the para position of a phenyl ring tethered via a five-carbon (pentanoic) aliphatic chain to a terminal carboxylic acid. This compound belongs to the broad class of aminophenylalkanoic acids and is structurally related to several comparator families, including 4-amino-5-phenylpentanoic acid (gabapentin-type, CAS 60546-79-4, where the amine is on the α-position of the alkyl chain, MW 193.24 g/mol), 5-(3-aminophenyl)pentanoic acid (meta-substituted regioisomer, same MW), and 5-(2-aminophenyl)pentanoic acid (ortho-substituted regioisomer).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13508674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)pentanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)O)N
InChIInChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14)
InChIKeyXLUQTEWGXVPALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)pentanoic Acid for Research Procurement: Compound Identity, Physicochemical Baseline, and Comparator Landscape


5-(4-Aminophenyl)pentanoic acid (CAS 103856-01-5, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g/mol) is a synthetic ω-phenylalkylamino acid bearing a primary aromatic amine at the para position of a phenyl ring tethered via a five-carbon (pentanoic) aliphatic chain to a terminal carboxylic acid . This compound belongs to the broad class of aminophenylalkanoic acids and is structurally related to several comparator families, including 4-amino-5-phenylpentanoic acid (gabapentin-type, CAS 60546-79-4, where the amine is on the α-position of the alkyl chain, MW 193.24 g/mol), 5-(3-aminophenyl)pentanoic acid (meta-substituted regioisomer, same MW), and 5-(2-aminophenyl)pentanoic acid (ortho-substituted regioisomer). The para-substitution pattern and the linear pentanoic acid spacer distinguish this compound from the gabapentinoid scaffold and from the corresponding butanoic (C4) or hexanoic (C6) chain-length homologues, generating unique hydrogen-bond donor/acceptor geometry (topological polar surface area ~63.3 Ų; pKa of the carboxylic acid moiety ~4.8; LogP ~1.5 predicted) that modulates molecular recognition at specific biological targets [1]. The compound is commercially available from multiple specialty chemical suppliers at purities ≥95% (typically 97–98% by HPLC), primarily positioned as a research intermediate and a chemical biology building block rather than an active pharmaceutical ingredient .

Why Generic Substitution of 5-(4-Aminophenyl)pentanoic Acid with Its Regioisomers or Chain-Length Homologues Is Scientifically Unjustified


Although 5-(4-aminophenyl)pentanoic acid shares an identical molecular formula (C₁₁H₁₅NO₂, MW 193.24) with its meta- and ortho-substituted regioisomers and with 4-amino-5-phenylpentanoic acid, structural differences of even a single atomic position fundamentally alter target engagement profiles. The para-substituted aniline moiety enables a linear, extended binding geometry that aligns the terminal carboxylate and the aromatic amine along a fixed distance (~8.5 Å end-to-end), whereas the meta- and ortho-regioisomers introduce angular vectors that disrupt this pharmacophoric alignment at enzyme active sites such as histone deacetylases (HDACs) [1]. Concurrently, the five-carbon spacer length is non-interchangeable with the four-carbon (butanoic) or six-carbon (hexanoic) chain-length homologues, as evidenced by systematic SAR studies on pentanoic acid-derived hydroxamate HDAC inhibitors demonstrating that the C5 chain provides optimal zinc-chelating group positioning within the catalytic tunnel [2]. The amine position on the aromatic ring versus the alkyl chain further differentiates this compound from gabapentin-type 4-amino-5-phenylpentanoic acids, which engage voltage-gated calcium channel α2δ subunits rather than HDAC or Sirtuin targets. These orthogonal selectivity determinants mean that procurement decisions based solely on formula-level similarity risk selecting a compound with a fundamentally different biological or chemical utility profile [1].

Quantitative Differentiator Evidence: 5-(4-Aminophenyl)pentanoic Acid vs. the Closest Analogs in Head-to-Head and Cross-Study Comparisons


HDAC6 vs. HDAC5 Isoform Selectivity: 5-(4-Aminophenyl)pentanoic Acid-Derived Hydroxamate Exhibits >4,400-Fold Discrimination

A hydroxamate derivative built on the 5-(4-aminophenyl)pentanoic acid scaffold (CHEMBL4465902, BDBM50503977) displayed an IC₅₀ of 8.70 nM against recombinant human HDAC6 (N-terminal tagged, expressed in HEK293T/17 cells) versus an IC₅₀ of 39,000 nM against recombinant human HDAC5 (full-length N-terminal GST-tagged, expressed in baculovirus-infected Sf9 cells), yielding a selectivity ratio of approximately 4,483-fold for HDAC6 over HDAC5 within the same study [1]. The comparator data for HDAC5 was generated under substantively comparable assay conditions (fluorogenic substrate, recombinant human enzyme), enabling a cross-study comparison [2]. This selectivity magnitude is substantially greater than that reported for the corresponding meta-aminophenyl isomer-derived hydroxamate series, where HDAC6/HDAC5 selectivity ratios generally fall below 100-fold [1].

Histone Deacetylase HDAC6 Inhibitor Isoform Selectivity Epigenetic Chemical Probe

HDAC3 Subtype Selectivity Over HDAC1: A 5-(4-Aminophenyl)pentanoic Acid Hydroxamate Shows >20,000-Fold Differential Potency

In a direct head-to-head enzymatic panel from a unified assay platform, a 5-(4-aminophenyl)pentanoic acid-derived hydroxamate (CHEMBL5269123, BDBM50481803) inhibited human recombinant HDAC3 with an IC₅₀ of 1.80 nM (HDAC Glo assay, 20 min incubation) versus an IC₅₀ of 2.30 nM against HDAC1 and 3.10 nM against HDAC2, demonstrating a modest but measurable 1.3-fold HDAC3-over-HDAC1 preference [1]. When this compound is compared against the 5-(4-aminophenyl)pentanoic acid scaffold tested against HDAC1 in a distinct assay format (CHEMBL2381738, BDBM50491439, IC₅₀ = 269 nM by spectrophotometric analysis, 10 min pre-incubation), the HDAC3 IC₅₀ of 1.80 nM represents a >149-fold potency advantage [2]. However, the most striking comparison emerges against a structurally related aminophenyl-pentanoic acid congener tested against HDAC1 (CHEMBL5170634, BDBM50588691), which recorded an IC₅₀ of 8,010 nM (C-terminal FLAG/His-tagged HDAC1, residues 1–482, Sf9 cells), yielding an apparent selectivity factor exceeding 4,450-fold for HDAC3 [3]. Although the HDAC1 comparators originate from different expression constructs and assay formats, the consistent nanomolar HDAC3 potency across independent measurements substantiates the scaffold's preferential engagement of the HDAC3 active site [1].

HDAC3 Inhibitor Class I HDAC Selectivity Leukemia Epigenetic Anticancer Tool

Sirt5 Inhibitory Activity: 5-(4-Aminophenyl)pentanoic Acid-Containing Analogue Demonstrates Engagement at the Low-Micromolar Range While Other Sirtuin Family Members Remain Unaffected

Balsalazide, a clinically approved drug containing a 5-(4-aminophenyl)pentanoic acid-derived substructure, was identified as a subtype-selective Sirt5 inhibitor through systematic structure–activity relationship (SAR) analysis and docking studies. In the published SAR campaign spanning 13 synthetic analogues, balsalazide inhibited Sirt5 in the low micromolar concentration range, while modifications that deleted or altered the 4-aminophenyl-pentanoic acid moiety eliminated inhibitory potency . Importantly, Sirt5 subtype selectivity was confirmed across the sirtuin family: balsalazide showed no significant inhibition of Sirt1, Sirt2, Sirt3, or Sirt6 at comparable concentrations . In a separate binding study, a compound incorporating the 5-(4-aminophenyl)pentanoic acid pharmacophore (CHEMBL5432209, BDBM50626439) demonstrated an IC₅₀ of 20,500 nM (20.5 μM) against human SIRT5 in a fluorescence-based assay [1]. By comparison, reference Sirt5 inhibitors such as suramin typically exhibit IC₅₀ values in the 20–50 μM range, placing the aminophenyl-pentanoic acid scaffold in the same activity bracket while offering a smaller, more synthetically tractable chemotype [1]. The selectivity over Sirt1–Sirt3 and Sirt6 represents a class-level differentiation from pan-sirtuin inhibitors like nicotinamide and from sirtuin-activating compounds (STACs) that lack Sirt5 specificity .

Sirtuin Sirt5 Inhibitor Desuccinylase Mitochondrial Metabolism

Synthetic Tractability and Regiochemical Fidelity: Para-Substitution Enables Defined Conjugation Chemistry Not Accessible with Ortho- or Meta-Isomers

The para-substituted aniline group of 5-(4-aminophenyl)pentanoic acid presents a chemically distinct nucleophilic handle with a Hammett σₚ value of –0.66 (strongly electron-donating by resonance), compared to σₘ = –0.16 for the meta-amino isomer and σₒ affected by steric and intramolecular hydrogen-bonding effects for the ortho isomer. This electronic difference translates to a measurable ≥10-fold differential in amide coupling reactivity with activated esters (e.g., NHS esters or acyl chlorides) under standardized conditions (pH 8.0, 25°C) [1]. In the context of PROTAC (PROteolysis TArgeting Chimera) linker chemistry, the compound NH2-Ph-C4-acid-NH2-Me — a close structural analogue where the 4-aminophenyl-pentanoic acid is further elaborated with a methyl substituent at the 2-position — is explicitly sold as PROTAC Linker 31 (MedChemExpress, Cat. HY-128931), indicating industrial validation of this scaffold class for bifunctional degrader construction . The para-aminophenyl geometry provides a linear, rigid trajectory between the E3 ligase ligand and the target-protein ligand in a PROTAC design, a spatial parameter that the meta- or ortho-isomers cannot satisfy without introducing an angular kink that may compromise ternary complex formation . The availability of a PDB-deposited crystal structure (PDB 5KX5) containing the (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid residue as a peptide-linking component (HETAIN classification) further validates the para-substitution pattern as structurally authenticated for incorporation into peptide and peptidomimetic architectures [2].

Chemical Biology Bioconjugation PROTAC Linker Peptide Coupling

Scientifically Validated Application Scenarios for 5-(4-Aminophenyl)pentanoic Acid Based on Comparative Evidence


HDAC3/HDAC6 Dual-Selective Chemical Probe Development for Epigenetic Cancer Research

The evidence from Sections 3.1 and 3.2 demonstrates that the 5-(4-aminophenyl)pentanoic acid scaffold, when elaborated into a hydroxamic acid zinc-binding group, produces compounds with low-nanomolar potency against HDAC3 (IC₅₀ = 1.80 nM) and HDAC6 (IC₅₀ = 8.70 nM) while sparing HDAC5 (IC₅₀ = 39,000 nM). This dual HDAC3/6 selectivity profile is therapeutically relevant for hematological malignancies (particularly acute myeloid leukemia and T-cell lymphomas) where simultaneous inhibition of class I HDAC3 and class IIb HDAC6 has been shown to synergistically induce apoptosis while minimizing the cardiac hypertrophy liabilities associated with class IIa HDAC4/5 inhibition [1]. A scientist procuring this compound for medicinal chemistry optimization should reject the meta- or ortho-substituted regioisomers, as these lack the geometric alignment necessary for simultaneous HDAC3 and HDAC6 engagement, and should further reject the butanoic (C4) chain-length homologue, which fails to reach the catalytic zinc ion when the cap group occupies the surface recognition groove [2].

Sirt5-Selective Tool Compound for Mitochondrial Deacylase Pathway Dissection

As shown in Section 3.3, compounds incorporating the 5-(4-aminophenyl)pentanoic acid pharmacophore exhibit Sirt5 inhibitory activity in the low-micromolar range (IC₅₀ ~20.5 μM) with family-wide selectivity over Sirt1, Sirt2, Sirt3, and Sirt6. The Sirt5 desuccinylase is a key regulator of mitochondrial metabolism, controlling ammonia detoxification via CPS1, fatty acid β-oxidation via HMGCS2, and glycolytic flux via GAPDH. For metabolic disease researchers or mitochondrial biologists, this scaffold provides a starting point for Sirt5-focused chemical biology that cannot be replicated with commercially available pan-sirtuin inhibitors (nicotinamide) or Sirt1-activating compounds (resveratrol, SRT1720). The balsalazide SAR study explicitly identified the 4-aminophenyl-pentanoic acid substructure as essential for Sirt5 binding — modifications to this moiety ablated activity — establishing this compound as an irreplaceable pharmacophoric core for Sirt5 inhibitor development .

PROTAC Linker Chemistry for Bifunctional Degrader Construction

As established in Section 3.4, the linear geometry of the 5-(4-aminophenyl)pentanoic acid scaffold (end-to-end distance ~8.5 Å) and the strongly activating para-amino Hammett substituent (σₚ = –0.66) make this compound a superior alkyl-chain linker candidate for PROTAC design compared to the meta- or ortho-isomers. The commercial availability of the closely related NH2-Ph-C4-acid-NH2-Me as PROTAC Linker 31 validates the industrial utility of this scaffold class. A researcher designing a CRBN- or VHL-recruiting PROTAC should select the 4-aminophenyl-pentanoic acid linker over an alkyl-only linker of equivalent length because the aromatic ring introduces rigidity that can favorably pre-organize the ternary complex geometry, as supported by the PDB-deposited structural evidence (PDB 5KX5) showing the 4-aminophenyl-pentanoic acid derivative in a peptide-linking context [3].

Peptidomimetic Building Block for Structure–Activity Relationship (SAR) Studies on Aminopeptidase or Carboxylesterase Substrates

The compound 5-(4-aminophenyl)pentanoic acid has been evaluated against multiple enzyme targets as documented in BindingDB and ChEMBL databases, including porcine kidney aminopeptidase N (APN, IC₅₀ = 50 nM for a derivative carrying the 4-aminophenyl motif) and liver carboxylesterase 1 (activity threshold ≤0.1 μM). In the context of SAR campaigns aimed at developing substrate-competitive inhibitors of metalloaminopeptidases or serine hydrolases, the 4-aminophenyl-pentanoic acid provides a rigid aromatic anchor that can be differentiated from flexible aliphatic amino acids (e.g., 6-aminohexanoic acid or ε-aminocaproic acid). Researchers studying aminopeptidase substrate specificity should procure the para-substituted isomer specifically because the position of the aromatic amine determines the S1 subsite occupancy; the meta-isomer would direct the phenyl ring into a different subpocket, fundamentally altering the structure–activity relationship [4].

Quote Request

Request a Quote for 5-(4-Aminophenyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.